molecular formula C6H8ClN3 B13740383 2-(2-Chloropropan-2-yl)-1,3,5-triazine CAS No. 30361-88-7

2-(2-Chloropropan-2-yl)-1,3,5-triazine

Cat. No.: B13740383
CAS No.: 30361-88-7
M. Wt: 157.60 g/mol
InChI Key: OFEVJDPBMWZGBD-UHFFFAOYSA-N
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Description

2-(2-Chloropropan-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropan-2-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

    Oxidation: Formation of triazine oxides or hydroxides.

    Reduction: Formation of triazine amines or other reduced derivatives.

Scientific Research Applications

2-(2-Chloropropan-2-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in cancer research.

    Industry: Used in the production of herbicides and pesticides due to its ability to inhibit certain enzymes in plants.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is why it is effective as a herbicide. The exact molecular targets and pathways can vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropropan-2-yl)-1,3,5-trimethylbenzene
  • 2-(2-Chloropropan-2-yl)benzene
  • 1-Chloro-1-methylethylbenzene

Uniqueness

2-(2-Chloropropan-2-yl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds with benzene rings

Properties

CAS No.

30361-88-7

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(2-chloropropan-2-yl)-1,3,5-triazine

InChI

InChI=1S/C6H8ClN3/c1-6(2,7)5-9-3-8-4-10-5/h3-4H,1-2H3

InChI Key

OFEVJDPBMWZGBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NC=N1)Cl

Origin of Product

United States

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